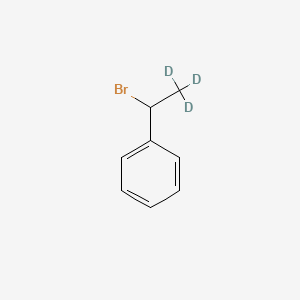

(1-Bromoethyl)benzene-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-bromo-2,2,2-trideuterioethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUGYDDEMGVDY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Bromoethyl)benzene-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (1-Bromoethyl)benzene-d3, detailed experimental protocols for its synthesis and use, and its primary applications in research and drug development. This compound is the deuterium-labeled version of (1-Bromoethyl)benzene, where the three hydrogen atoms on the methyl group are replaced with deuterium.

Core Chemical Properties and Identifiers

This compound is primarily utilized as an internal standard in quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to serve as tracers for quantification. Furthermore, deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₆D₃Br |

| Molecular Weight | 188.08 g/mol [1] |

| CAS Number | 23088-42-8[1] |

| SMILES | BrC(C1=CC=CC=C1)C([2H])([2H])[2H][1] |

Physical and Chemical Properties

Table 2: Physical Properties of (1-Bromoethyl)benzene (Non-deuterated Analog)

| Property | Value | Source |

| Appearance | Clear colorless liquid | PubChem |

| Boiling Point | 94 °C at 16 mmHg | ChemicalBook |

| Density | 1.356 g/mL at 25 °C | ChemicalBook |

| Refractive Index | 1.56 at 20 °C | ChemicalBook |

| Solubility | Soluble in alcohol, ether, and benzene. | ChemicalBook |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the benzylic bromination of a deuterated precursor, ethylbenzene-d5 (where the ethyl group is deuterated). This reaction selectively introduces a bromine atom at the benzylic position due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

Reaction:

C₆H₅CD₂CD₃ + NBS --(light/heat)--> C₆H₅CH(Br)CD₃ + Succinimide

Materials:

-

Ethylbenzene-d5

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Radical initiator (e.g., benzoyl peroxide or AIBN) or a light source (e.g., UV lamp)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethylbenzene-d5 in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Initiation: The reaction can be initiated either by heating the mixture to reflux or by irradiating it with a UV lamp.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of the product spot/peak.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any remaining bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Use as an Internal Standard in LC-MS

This compound is an ideal internal standard for the quantification of (1-Bromoethyl)benzene or structurally similar analytes in various matrices. The following is a generalized protocol for its use in a typical LC-MS/MS analysis.

Materials:

-

This compound (Internal Standard, IS)

-

Analyte of interest

-

LC-MS/MS system

-

Appropriate solvents (e.g., methanol, acetonitrile, water)

-

Biological matrix (e.g., plasma, urine)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte and the internal standard (this compound) at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol).

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the analyte stock solution to prepare a series of calibration standards at known concentrations.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) by spiking the analyte into the biological matrix.

-

-

Sample Preparation:

-

To a known volume of the calibration standards, QCs, and unknown samples, add a fixed volume of the this compound working solution. This "spiking" ensures that the same amount of internal standard is present in every sample.

-

Perform sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.

-

Centrifuge the samples to pellet any precipitated proteins.

-

Transfer the supernatant to autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of the analyte and the internal standard from matrix components.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard (e.g., select appropriate precursor and product ions for Multiple Reaction Monitoring, MRM).

-

-

Data Processing:

-

Integrate the peak areas of the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for using this compound as an internal standard.

Predicted Spectral Data

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the structure and data from the non-deuterated analog.

Table 3: Predicted and Analogous Spectral Data

| Technique | Predicted Observations for this compound | Data for (1-Bromoethyl)benzene (Analog) |

| ¹H NMR | The doublet corresponding to the methyl protons (around 2.0 ppm) will be absent. The quartet for the methine proton (around 5.2 ppm) will appear as a singlet. The aromatic proton signals (around 7.3 ppm) will remain. | A complex multiplet for the aromatic protons, a quartet for the methine proton, and a doublet for the methyl protons.[3] |

| ¹³C NMR | The carbon of the deuterated methyl group will show a multiplet due to C-D coupling and will be significantly less intense in a proton-decoupled spectrum. Other carbon signals will be largely unaffected. | Signals for all 8 carbons are present. |

| Mass Spec. | The molecular ion peak will be at m/z 188/190 (due to Br isotopes), a +3 mass unit shift compared to the non-deuterated analog. The fragmentation pattern will be similar, with key fragments also showing a +3 mass unit shift if they retain the deuterated methyl group. | Molecular ion peak at m/z 185/187.[4] |

Applications in Drug Development

The primary role of this compound in drug development is as a stable isotope-labeled internal standard. Its use is critical for:

-

Accurate Bioanalysis: Ensuring precise and accurate quantification of drug candidates or their metabolites in complex biological matrices.

-

Pharmacokinetic Studies: Enabling reliable determination of pharmacokinetic parameters (ADME - Absorption, Distribution, Metabolism, and Excretion) by minimizing analytical variability.

-

Metabolic Profiling: Assisting in the identification and quantification of metabolites by providing a reference point in complex chromatograms.

The deuteration itself can sometimes be used to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This is known as the "deuterium effect," where the stronger C-D bond compared to the C-H bond can slow down metabolic processes that involve C-H bond cleavage.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. (1-Bromoethyl)benzene is classified as a skin and eye irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store in a cool, dry place away from oxidizing agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of (1-Bromoethyl)benzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Bromoethyl)benzene-d3, a deuterated analog of (1-bromoethyl)benzene. This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document details the synthetic pathway, experimental procedures, and in-depth characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the deuterated precursor, ethylbenzene-d5, via a Friedel-Crafts alkylation of benzene-d6. The second step is the selective benzylic bromination of ethylbenzene-d5 using N-bromosuccinimide (NBS) to yield the final product.

Synthesis of Ethylbenzene-d5

Reaction: Friedel-Crafts Alkylation of Benzene-d6

This reaction introduces an ethyl group onto the deuterated benzene ring.

Experimental Protocol:

-

Materials: Benzene-d6 (C6D6), Bromoethane (CH3CH2Br), Anhydrous Aluminum Chloride (AlCl3), Dichloromethane (CH2Cl2), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution (NaHCO3), Brine, Anhydrous Magnesium Sulfate (MgSO4).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromoethane (1.1 eq) dropwise to the stirred suspension.

-

Following the addition of bromoethane, add benzene-d6 (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethylbenzene-d5.

-

Purify the crude product by distillation to yield pure ethylbenzene-d5.

-

Synthesis of this compound from Ethylbenzene-d5

Reaction: Benzylic Bromination

This step selectively introduces a bromine atom at the benzylic position of the ethyl group.

Experimental Protocol:

-

Materials: Ethylbenzene-d5, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, Carbon Tetrachloride (CCl4) or other suitable solvent, Saturated Sodium Thiosulfate Solution (Na2S2O3), Brine, Anhydrous Sodium Sulfate (Na2SO4).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene-d5 (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical reaction.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and succinimide is observed floating on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

-

Characterization Data

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The data presented below is a combination of reported values for the non-deuterated analog and predicted values for the deuterated compound.

Physical Properties

| Property | Value |

| Molecular Formula | C8H6D3Br |

| Molecular Weight | 188.08 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 94 °C at 16 mmHg (for non-deuterated)[2] |

| Density | ~1.36 g/mL at 25 °C (for non-deuterated)[2] |

| Refractive Index | ~1.560 at 20 °C (for non-deuterated) |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart due to the absence of the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | m | 5H | Aromatic (C6H5) |

| 5.15 - 5.25 | q | 1H | Benzylic CH |

Note: The quartet for the benzylic proton is expected to collapse into a singlet due to the absence of coupling with the adjacent deuterated methyl group.

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show the characteristic signals for the aromatic and benzylic carbons. The deuterated methyl carbon signal will be a triplet due to C-D coupling and will be shifted slightly upfield.

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Quaternary Aromatic C (C-CH) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~50 | Benzylic CH |

| ~25 (triplet) | Deuterated Methyl (CD3) |

2.2.3. Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. The fragmentation pattern will also be altered.

| m/z | Ion Fragment |

| 188/190 | [M]+• (Molecular ion with 79Br/81Br) |

| 108 | [M - Br]+ |

| 105 | [C6H5CH]+ |

| 77 | [C6H5]+ |

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit the characteristic absorption bands for the aromatic ring and the C-Br bond. A key feature will be the appearance of C-D stretching vibrations.

| Wavenumber (cm-1) | Assignment |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2100 - 2300 | C-D Stretch |

| 1600, 1495, 1450 | Aromatic C=C Bending |

| 690 - 770 | Aromatic C-H Out-of-Plane Bending |

| 550 - 650 | C-Br Stretch |

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Overall experimental workflow for synthesis and characterization.

References

- 1. Ethyl(benzene-d5) 98 atom % D | 20302-26-5 [sigmaaldrich.com]

- 2. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

(1-Bromoethyl)benzene-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

(1-Bromoethyl)benzene-d3 is the deuterated form of (1-bromoethyl)benzene, a molecule where three hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various research applications, primarily in the fields of drug development, metabolic studies, and quantitative analysis. This guide provides an in-depth overview of its core applications, supported by experimental methodologies and data presentation.

Core Applications in Research

The primary utility of this compound stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for the C-D bond in enzyme-catalyzed reactions. This principle is leveraged in two main areas:

-

Metabolic and Pharmacokinetic (PK) Studies: By strategically placing deuterium atoms at sites of metabolism in a drug molecule, researchers can slow down its breakdown. This can lead to an improved pharmacokinetic profile, including increased exposure and a longer half-life. This compound serves as a simple model compound to study these effects and can be used as a building block for more complex deuterated molecules. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules, acting as tracers to quantify the drug's journey through the body during development.[1] Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic characteristics of drugs.[1]

-

Internal Standard for Quantitative Analysis: In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of a deuterated compound (like this compound) is added to a sample. Because it is chemically identical to the non-deuterated analyte but has a different mass, it can be used as an internal standard for precise and accurate quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.

| Property | This compound | (1-Bromoethyl)benzene |

| CAS Number | 23088-42-8 | 585-71-7 |

| Molecular Formula | C₈H₆D₃Br | C₈H₉Br |

| Molecular Weight | 188.08 g/mol | 185.06 g/mol |

| Boiling Point | Not explicitly available, expected to be similar to the non-deuterated form. | 200 °C |

| Solubility | Soluble in common organic solvents like ethyl acetate and dichloromethane.[1] | Soluble in common organic solvents like ethyl acetate and dichloromethane.[1] |

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a parent compound (non-deuterated) by liver microsomes, using the deuterated analog as an internal standard for accurate quantification.

Materials:

-

Parent compound (e.g., a hypothetical drug containing the 1-phenylethyl moiety)

-

This compound (or a d3-labeled version of the parent drug) as an internal standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction and protein precipitation)

-

LC-MS/MS system

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the parent compound and the deuterated internal standard in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of the parent compound in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, add the liver microsomes and the working solution of the parent compound to the phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the deuterated internal standard.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The deuterated internal standard allows for correction of any sample loss during preparation and variability in instrument response.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Experimental Workflow for Metabolic Stability Assay

References

(1-Bromoethyl)benzene-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for the deuterated compound (1-Bromoethyl)benzene-d3. The inclusion of deuterium isotopes is a critical technique in drug development for studying metabolic pathways and reaction kinetics.

Physicochemical Properties

The introduction of three deuterium atoms significantly alters the molecular weight of the parent compound, (1-Bromoethyl)benzene. A summary of the molecular formula and weight for both the standard and deuterated isotopologue is presented below. The molecular weight of standard (1-Bromoethyl)benzene is approximately 185.06 g/mol .[1][2][3][4] Its chemical formula is C8H9Br.[1][2][5] Deuterium, a stable isotope of hydrogen, has an atomic weight of about 2.014 g/mol .[6][7][8] this compound is the deuterated form of (1-Bromoethyl)benzene and has a molecular weight of 188.08 g/mol and the chemical formula C8H6D3Br.[9]

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| (1-Bromoethyl)benzene | C8H9Br | 185.06[1][2][3][4] |

| This compound | C8H6D3Br | 188.08 [9] |

Experimental Protocols & Visualizations

This technical guide is focused on the fundamental physicochemical properties (molecular weight and formula) of this compound. As this information is derived from established atomic weights and chemical principles, detailed experimental protocols for its determination are not applicable in this context.

Similarly, the visualization of signaling pathways or experimental workflows is not relevant to the presentation of this core chemical data.

References

- 1. scbt.com [scbt.com]

- 2. (1-Bromoethyl)benzene | 585-71-7 [chemicalbook.com]

- 3. Benzene, (1-bromoethyl)- (CAS 585-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, (1-bromoethyl)- [webbook.nist.gov]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. byjus.com [byjus.com]

- 9. medchemexpress.com [medchemexpress.com]

Commercial Suppliers and Technical Guide for (1-Bromoethyl)benzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (1-Bromoethyl)benzene-d3, a deuterated analog of (1-Bromoethyl)benzene. This compound is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and as a tracer in metabolic studies. Its deuteration offers distinct advantages in mass spectrometry-based analytical methods.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 23088-42-8 | [1] |

| Molecular Formula | C₈H₆D₃Br | [2] |

| Molecular Weight | 188.08 g/mol | [2] |

| Appearance | Liquid | [2] |

| SMILES | BrC(C1=CC=CC=C1)C([2H])([2H])[2H] | [2] |

Commercial Availability

Several specialized chemical suppliers offer this compound. The following table summarizes the available products from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-132444S | 99.89% | Contact for details |

| LGC Standards | D-6134 | ≥98% | 250 mg, 500 mg |

| CDN Isotopes | D-6134 | 98 atom % D | 500 mg, 1 g |

| Alsachim | S-5210 | ≥98% | Contact for details |

| Toronto Research Chemicals | B684198 | N/A | Contact for details |

Applications in Research and Drug Development

This compound serves as a critical tool in pharmacokinetic and metabolic studies. The presence of deuterium atoms provides a distinct mass signature, allowing for its differentiation from its non-deuterated counterpart in complex biological matrices.

Internal Standard in Quantitative Analysis:

Due to its similar chemical and physical properties to the endogenous or unlabeled analyte, this compound is an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.

Tracer in Metabolic Studies:

In drug metabolism studies, deuterated compounds like this compound can be used as tracers to follow the metabolic fate of a drug candidate. By tracking the appearance of the deuterated label in various metabolites, researchers can elucidate metabolic pathways and identify key enzymes involved in the drug's biotransformation.

Experimental Protocols

While specific experimental protocols are highly dependent on the analytical instrumentation and the nature of the study, a general workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

General Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: General workflow for using this compound in quantitative analysis.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). From this stock, create a working internal standard solution at a concentration appropriate for the expected analyte concentration range.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the internal standard working solution.

-

Perform an extraction procedure to remove proteins and other interfering substances. This can be a liquid-liquid extraction with a water-immiscible organic solvent or a solid-phase extraction using a suitable cartridge.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase used for the LC separation.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Develop a gradient elution method to achieve chromatographic separation of the analyte and the internal standard from other matrix components.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the analyte and this compound. The transition for the deuterated standard will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Logical Relationships

The primary role of this compound is as an analytical tool rather than a modulator of specific signaling pathways. Its logical relationship within a quantitative analytical workflow is depicted in the diagram below.

Caption: Logical relationship of an internal standard in a quantitative assay.

References

(1-Bromoethyl)benzene-d3: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of (1-Bromoethyl)benzene-d3. The content is intended for professionals in research and development who utilize stable isotope-labeled compounds. Information on the non-deuterated analog, (1-Bromoethyl)benzene, is included for a thorough toxicological and safety assessment, as specific data for the deuterated compound is limited.

Compound Identification and Properties

This compound is the deuterium-labeled version of (1-Bromoethyl)benzene, where three hydrogen atoms on the ethyl group have been replaced with deuterium.[1][2] This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies.[3][4][5]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of (1-Bromoethyl)benzene. The properties of this compound are expected to be very similar.

| Property | Value | Source |

| Molecular Formula | C₈H₆D₃Br | [1][2] |

| Molecular Weight | 188.08 g/mol | [1][2] |

| CAS Number | 23088-42-8 | [1][2] |

| Appearance | Colorless to yellowish-brown liquid | [6][7] |

| Boiling Point | 94 °C at 16 mmHg | [6][8] |

| Density | 1.356 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.56 | [8] |

| Solubility | Soluble in alcohol, ether, and benzene. Insoluble in water. | [7][8][9][10] |

| Flash Point | 82 °C (closed cup) | [9] |

| Melting Point/Freezing Point | -65 °C | [9] |

Safety and Hazard Information

As specific toxicity data for this compound is not available, the safety information for its non-deuterated counterpart, (1-Bromoethyl)benzene, should be strictly followed. This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[9][11][12][13] It is also a lachrymator, meaning it can cause tearing.[11][12]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Data based on (1-Bromoethyl)benzene.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[9][11][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[9][11][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[9][12] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11][14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][11] No smoking.[11]

-

As a deuterated compound, it is important to protect it from moisture to prevent hydrogen-deuterium exchange, which could compromise its isotopic purity. Handle under an inert atmosphere (e.g., nitrogen or argon) when possible.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9][11]

-

Keep the container upright to prevent leakage.[7]

-

The compound is moisture-sensitive and light-sensitive; protect from these conditions during storage.[11]

-

Store under an inert gas.[11]

-

For long-term storage, refrigeration is recommended.[13]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][11][12]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following section provides a representative methodology for a common application of such a stable isotope-labeled compound: its use as an internal standard in a quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Representative Protocol: Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard to quantify a target analyte (in this case, non-deuterated (1-Bromoethyl)benzene) in a sample matrix.

Objective: To accurately quantify the concentration of (1-Bromoethyl)benzene in a plasma sample.

Materials:

-

This compound (Internal Standard)

-

(1-Bromoethyl)benzene (Analyte Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Control plasma

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of (1-Bromoethyl)benzene in ACN.

-

Prepare a 1 mg/mL stock solution of this compound in ACN.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Perform serial dilutions of the (1-Bromoethyl)benzene stock solution with control plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in ACN).

-

Add 300 µL of cold ACN to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new set of vials for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the appropriate precursor-to-product ion transitions for both (1-Bromoethyl)benzene and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of (1-Bromoethyl)benzene in the QC and study samples.

-

Visualizations

The following diagrams illustrate key concepts related to the handling and application of this compound.

Caption: Workflow for Safe Handling.

Caption: LC-MS Internal Standard Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. (1-Bromoethyl)benzene | 585-71-7 [chemicalbook.com]

- 9. (1-Bromoethyl)benzene - Safety Data Sheet [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]

(1-Bromoethyl)benzene-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Bromoethyl)benzene-d3 is a deuterated analog of (1-Bromoethyl)benzene, a reactive benzyl bromide derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the introduction of the 1-phenylethyl moiety into target molecules.[1] The incorporation of deuterium can be used as a tracer in metabolic studies or to potentially alter the pharmacokinetic profile of a drug.[2][3] Understanding the stability and handling requirements of this compound is crucial for ensuring its quality, safety, and the reproducibility of experimental results.

This technical guide summarizes the known stability profile of (1-Bromoethyl)benzene and provides recommended storage conditions to minimize degradation.

Chemical and Physical Properties

A summary of the relevant physical and chemical properties of (1-Bromoethyl)benzene is provided in the table below. These properties are critical for understanding its handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₆D₃Br | Inferred |

| Molecular Weight | 188.08 g/mol | [2][3] |

| Appearance | Colorless to yellow or brownish-yellow liquid | [4] |

| Melting Point | -65 °C | [5][6] |

| Boiling Point | 94 °C @ 16 mmHg (21 hPa) | [5][6] |

| Flash Point | 82 °C (closed cup) | [5][6] |

| Density | 1.356 g/mL at 25 °C | [5][6] |

| Solubility | Soluble in alcohol, ether, and benzene. Insoluble in water, but may react with alkaline aqueous solutions. | [1][4][6] |

| Refractive Index | 1.56 @ 20 °C | [5] |

Stability Profile

(1-Bromoethyl)benzene is a reactive compound and is susceptible to degradation under certain conditions. The primary modes of degradation are hydrolysis, photodegradation, and thermal decomposition. The product is generally stable under recommended storage and handling conditions.[5][6]

Incompatibilities and Hazardous Reactions

To ensure stability, this compound should not be stored with or exposed to the following:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4][5][6][7][8]

-

Strong Acids and Bases: Can promote decomposition and hydrolysis.[8]

-

Heat, Flames, and Sparks: The compound is a combustible liquid and can decompose upon heating.[4][6][7][8]

-

Moisture: The compound is moisture-sensitive and can hydrolyze.[5]

-

Light: The material is light-sensitive.[5]

Under normal storage conditions, hazardous decomposition products are not expected to be produced.[5] However, in the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and hydrogen bromide gas can be formed.[6][9]

Potential Degradation Pathways

The primary degradation pathways for (1-Bromoethyl)benzene are nucleophilic substitution (hydrolysis) and elimination reactions, which can be accelerated by heat, light, and the presence of incompatible materials.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information for the non-deuterated analog:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[6] Refrigerated temperatures are also suggested.[4] | To minimize thermal degradation and evaporation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[5] | To protect against moisture and oxidation. |

| Container | Keep in a tightly closed container.[4][5][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4] | To prevent exposure to moisture and air. |

| Light Exposure | Store in a light-resistant container, out of direct sunlight.[5][7] | To prevent photodegradation. |

| Location | Store in a dry, cool, and well-ventilated area.[5][6][7] The storage area should be away from areas of high fire hazard.[7] | To ensure safety and stability. |

Experimental Protocols for Stability Assessment

While specific experimental stability data for this compound is not publicly available, a general workflow for assessing the stability of such a compound is outlined below. This can be adapted for in-house stability studies.

Caption: General workflow for a chemical stability study.

Methodology for a Forced Degradation Study:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose samples to controlled UV and visible light.

-

Hydrolytic Stress: Expose samples to acidic, basic, and neutral aqueous solutions.

-

Oxidative Stress: Expose samples to an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Evaluation: Quantify the amount of remaining this compound and identify any degradation products. Determine the degradation kinetics under each stress condition.

Handling and Safety Precautions

(1-Bromoethyl)benzene is a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5] Emergency eye wash fountains and safety showers should be readily available.[5] The compound is a skin and eye irritant and may cause respiratory irritation.[4][5] It is also a lachrymator (a substance that causes tearing).[9]

Conclusion

This compound is expected to have a stability profile similar to its non-deuterated counterpart, being sensitive to moisture, light, heat, and incompatible with strong oxidizing agents, acids, and bases. To ensure its quality and prevent degradation, it should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere. For critical applications, it is highly recommended to perform in-house stability studies to determine its shelf-life under specific storage and handling conditions.

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. (1-Bromoethyl)benzene - Safety Data Sheet [chemicalbook.com]

- 7. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals in mass spectrometry. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H).[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The foundational principle behind their use is isotope dilution mass spectrometry (IDMS).[3]

In IDMS, a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[3] Because the deuterated standard is nearly chemically and physically identical to the analyte of interest, it behaves as a perfect mimic throughout the entire analytical workflow.[2][3] This includes sample extraction, cleanup, chromatography, and ionization.[3][4] Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated internal standard.[3] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference imparted by the deuterium atoms.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, irrespective of variations in sample recovery or instrument response.[3][4]

Key Advantages of Deuterated Internal Standards:

-

Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analytes, minimizing signal distortion and providing a reliable internal calibration.[1]

-

Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs, leading to highly reproducible results.[1]

-

Reduced Matrix Effects: Deuterium labeling helps to minimize signal suppression or enhancement from interfering compounds present in the sample matrix.[1][4]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and recommended by regulatory bodies like the FDA and EMA in bioanalytical validation guidelines.[1][5]

Experimental Protocols: A Practical Framework

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards in quantitative analysis. Below are generalized methodologies for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

LC-MS/MS Protocol for a Small Molecule Drug in Human Plasma

This protocol provides a general framework. Specific parameters will need to be optimized for the particular analyte and internal standard.

1. Preparation of Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Deuterated Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in the same solvent at a concentration of 1 mg/mL.

-

Calibration Standards and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired calibration range and QC levels (low, medium, high).[4]

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.[4]

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.[2] Vortex briefly.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile).[2]

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.[2]

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.[2]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[6]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

-

SRM/MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding deuterated internal standard.[6]

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.[2]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).[2]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[2]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Data Presentation: The Quantitative Advantage

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.

| Internal Standard Type | Analyte | Matrix | Precision (%CV) | Accuracy (%Bias) | Reference |

| Deuterated Internal Standard | Teriflunomide | Plasma | 2.5 - 5.8 | -2.1 to 3.5 | [7] |

| Structural Analog | Teriflunomide | Plasma | 8.9 - 15.2 | -8.7 to 12.4 | [7] |

| Deuterated Internal Standard | Depsipeptide Kahalalide F | Plasma | 4.9 | Not significantly different from 100% | [8] |

| Structural Analog | Depsipeptide Kahalalide F | Plasma | Significantly higher than 4.9% | Significantly different from 100% | [8] |

Table 1: Comparison of Assay Precision and Accuracy with Deuterated vs. Structural Analog Internal Standards. The data for the structural analog of Teriflunomide is illustrative of potential outcomes.[7]

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Reference |

| Precision (%CV) | 15 - 25 | < 5 | [6] |

| Accuracy (%Bias) | ± 20 | ± 5 | [6] |

Table 2: General improvements in assay performance with the use of deuterated internal standards.

Mandatory Visualizations

To further clarify the principles and workflows, the following diagrams illustrate key concepts.

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Caption: Compensation for Matrix Effects by Deuterated Standards.

Critical Considerations for Implementation

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[3] Isotopic enrichment should ideally be ≥98%.[3]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[3] Exchange can compromise the integrity of the analysis.[3]

-

Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms.[9] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[10]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[3] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.[3][11]

Conclusion

The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis.[3] By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[3][4] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, making them the gold standard in the field.[3]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Note: Quantitative Analysis of Styrene Oxide in Biological Matrices using (1-Bromoethyl)benzene-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of Styrene Oxide in biological matrices, such as plasma or serum, using Gas Chromatography-Mass Spectrometry (GC-MS). To correct for variations during sample preparation and analysis, (1-Bromoethyl)benzene-d3 is employed as an internal standard. This deuterated standard is chemically similar to the analyte of interest, ensuring reliable quantification. The protocol provides a comprehensive guide from sample preparation to data analysis, making it suitable for toxicology studies and pharmacokinetic analysis in drug development.

Introduction

Styrene is a widely used industrial chemical in the production of polymers, resins, and plastics. Its primary metabolite, Styrene Oxide, is a reactive electrophile that can bind to macromolecules like DNA and proteins, exhibiting mutagenic and carcinogenic properties. Accurate quantification of Styrene Oxide in biological samples is crucial for assessing exposure and understanding its toxicological effects.

The use of an internal standard (IS) is essential for achieving high accuracy and precision in quantitative chromatographic analysis.[1] An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and any variations in the analytical process.[2] Deuterated compounds are excellent internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z).[1]

This compound is a suitable internal standard for the analysis of Styrene Oxide due to its structural similarity, ensuring comparable extraction efficiency and chromatographic behavior. This application note provides a detailed protocol for the quantification of Styrene Oxide using this compound as an internal standard.

Principle of the Method

A known concentration of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and inconsistencies in injection volume.[1] The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents

-

Styrene Oxide (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Human plasma/serum (blank)

-

Deionized water

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Styrene Oxide and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation

-

To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution (100 ng/mL of this compound).

-

Add 500 µL of ethyl acetate to the sample.

-

Vortex for 2 minutes to extract the analyte and internal standard.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of ethyl acetate.

-

Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Parameters

| Parameter | Value |

| GC System | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 60°C, hold for 1 min |

| Ramp Rate 1 | 10°C/min to 150°C |

| Ramp Rate 2 | 25°C/min to 280°C, hold for 2 min |

| MS System | |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Styrene Oxide | m/z 120 (quantifier), 91, 77 (qualifiers) |

| This compound | m/z 108 (quantifier), 188 (qualifier) |

Data Presentation

Calibration Curve Data

A calibration curve was constructed by analyzing a series of calibration standards. The peak area ratio of Styrene Oxide to this compound was plotted against the concentration of Styrene Oxide.

| Concentration (ng/mL) | Peak Area (Styrene Oxide) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,487,901 | 0.010 |

| 5 | 78,912 | 1,512,345 | 0.052 |

| 10 | 155,678 | 1,498,765 | 0.104 |

| 50 | 798,456 | 1,523,456 | 0.524 |

| 100 | 1,589,765 | 1,501,234 | 1.059 |

| 500 | 7,912,345 | 1,495,678 | 5.290 |

| 1000 | 15,678,901 | 1,505,432 | 10.415 |

The calibration curve exhibited excellent linearity over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) of >0.99.

Precision and Accuracy Data

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 15 | 14.8 ± 0.7 | 98.7 | 4.7 |

| Medium | 150 | 153.2 ± 5.8 | 102.1 | 3.8 |

| High | 750 | 741.5 ± 25.2 | 98.9 | 3.4 |

The results demonstrate that the method is accurate and precise for the quantification of Styrene Oxide in biological matrices.

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of Styrene Oxide.

Caption: Logical relationship of internal standard correction in quantitative analysis.

Conclusion

This application note presents a validated GC-MS method for the sensitive and reliable quantification of Styrene Oxide in biological matrices. The use of this compound as an internal standard effectively compensates for analytical variability, leading to high accuracy and precision. This protocol is well-suited for applications in toxicology, clinical chemistry, and drug metabolism studies, providing researchers with a robust tool for assessing exposure to styrene and its metabolites.

References

Application Notes and Protocols for Quantitative Analysis Using (1-Bromoethyl)benzene-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1][2] Deuterated standards, in which hydrogen atoms are replaced by deuterium, are chemically analogous to the analyte of interest.[2][3] This similarity ensures they exhibit nearly identical behavior during sample preparation, chromatography, and mass spectrometric ionization, effectively compensating for variability and matrix effects.[1] (1-Bromoethyl)benzene-d3 is a deuterated analog of (1-Bromoethyl)benzene, making it an excellent internal standard for the quantification of structurally similar compounds by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in a representative quantitative analysis.

Application: Quantitative Analysis of Amphetamine in Human Plasma by LC-MS/MS

This application note details a robust and sensitive method for the quantification of amphetamine in human plasma using this compound as an internal standard. The structural similarity between amphetamine and (1-Bromoethyl)benzene makes the deuterated standard an ideal choice to mimic the analyte's behavior throughout the analytical process.

Principle

A known concentration of this compound is spiked into plasma samples, calibrators, and quality control samples. Following a protein precipitation extraction, the analyte and the internal standard are separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of amphetamine in unknown samples.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Amphetamine (Analyte)

-

This compound (Internal Standard)

-

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of amphetamine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the amphetamine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the amphetamine working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (100 ng/mL of this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Amphetamine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amphetamine | 136.1 | 119.1 |

| This compound | 188.0 | 107.1 |

Data Presentation

Table 2: Calibration Curve for Amphetamine Analysis

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.061 ± 0.004 | 101.2 |

| 10 | 0.123 ± 0.007 | 99.8 |

| 50 | 0.615 ± 0.025 | 100.5 |

| 100 | 1.230 ± 0.051 | 100.8 |

| 500 | 6.145 ± 0.210 | 99.1 |

| 1000 | 12.295 ± 0.455 | 99.5 |

| Linearity (r²) | >0.998 |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) |

| Low | 3 | 2.95 ± 0.12 | 4.1 | 98.3 |

| Medium | 80 | 81.2 ± 2.5 | 3.1 | 101.5 |

| High | 800 | 790.5 ± 20.1 | 2.5 | 98.8 |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of amphetamine.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of structurally similar analytes, as demonstrated with the example of amphetamine in human plasma. The detailed protocol and representative data highlight the high levels of accuracy, precision, and linearity that can be achieved with this approach. This methodology is well-suited for applications in clinical and forensic toxicology, pharmacokinetic studies, and other areas of drug development where precise quantification is critical.

References

Application Notes and Protocols for Isotopic Labeling with (1-Bromoethyl)benzene-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique employed in drug metabolism and pharmacokinetic (DMPK) studies, mechanistic investigations, and as internal standards for quantitative mass spectrometry. The introduction of stable isotopes, such as deuterium (²H or D), can alter the metabolic profile of a drug, potentially enhancing its therapeutic properties. (1-Bromoethyl)benzene-d3 is a deuterated reagent designed for the introduction of a d3-labeled phenylethyl group into a variety of molecules. This document provides detailed protocols for the application of this compound in the isotopic labeling of common organic functional groups.

The chemical reactivity of this compound is primarily centered on the bromine atom at the benzylic position.[1] This benzylic bromide is susceptible to nucleophilic substitution, making it an effective reagent for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. These reactions typically proceed via an SN2 mechanism, especially with primary and secondary nucleophiles.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for the isotopic labeling of various nucleophiles with this compound. Please note that actual results may vary depending on the specific substrate and reaction conditions.

Table 1: N-Alkylation of Primary and Secondary Amines

| Substrate Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Amine | Benzylamine | K₂CO₃ | Acetonitrile | 60-80 | 4-12 | 70-90 |

| Primary Amine | Aniline | NaH | DMF | 25-50 | 6-18 | 60-80 |

| Secondary Amine | Dibenzylamine | DIPEA | CH₂Cl₂ | 25 | 8-24 | 75-95 |

| Secondary Amine | N-Methylaniline | K₂CO₃ | Acetonitrile | 60-80 | 12-24 | 65-85 |

Table 2: O-Alkylation of Phenols

| Substrate Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | Phenol | K₂CO₃ | Acetone | 50-60 | 4-10 | 80-95 |

| Substituted Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 25-50 | 6-16 | 85-98 |

| Substituted Phenol | 4-Nitrophenol | NaOH | Ethanol | 70-80 | 3-8 | 70-90 |

Table 3: S-Alkylation of Thiols

| Substrate Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thiophenol | Thiophenol | K₂CO₃ | Acetonitrile | 25-50 | 2-6 | 85-98 |

| Aliphatic Thiol | 1-Hexanethiol | NaH | THF | 0-25 | 1-4 | 90-99 |

Experimental Protocols

The following are generalized protocols for the isotopic labeling of primary amines, phenols, and thiols using this compound. Safety Precaution: (1-Bromoethyl)benzene is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound to yield the corresponding N-(1-phenylethyl-d3)amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add this compound (1.1 eq) to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to 70°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired deuterated secondary amine.

Protocol 2: O-Alkylation of a Phenol

This protocol provides a general method for the synthesis of (1-phenylethyl-d3) aryl ethers from phenols.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetone

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous acetone.

-